molecular formula C10H11N3O B2958465 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 477887-43-7

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2958465
CAS No.: 477887-43-7
M. Wt: 189.218
InChI Key: RZSVKQJFNRSOPD-UHFFFAOYSA-N
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Description

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes an ethyl group at the 3rd position, an imino group at the 4th position, and a tetrahydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2-aminobenzoic acid with ethyl isocyanate under reflux conditions to form the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the imino group to an amino group, leading to the formation of tetrahydroquinazolinone derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one: Similar structure but with a methyl group instead of an ethyl group.

    3-Phenyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one: Contains a phenyl group, leading to different chemical properties and biological activities.

    3-Ethyl-4-amino-1,2,3,4-tetrahydroquinazolin-2-one: The imino group is replaced with an amino group, affecting its reactivity and interactions.

Uniqueness

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group and the imino group provides distinct properties that can be exploited for various applications in research and industry.

Properties

IUPAC Name

4-amino-3-ethylquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-13-9(11)7-5-3-4-6-8(7)12-10(13)14/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDAXYLPBXZFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC=CC2=NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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